molecular formula C13H11BrN2O2S B11663066 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11663066
M. Wt: 339.21 g/mol
InChI Key: PBSVVCMLTWHJMU-OVCLIPMQSA-N
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Description

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base ligand synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde (iso-vanillin) with thiophene-2-carboxylic acid hydrazide. This compound, referred to as L2 in the literature, exhibits a distinctive orange-yellow crystalline morphology with a melting point of ~183–185°C and a synthesis yield of 65% under reflux conditions in methanol with acetic acid catalysis . Its structure is characterized by a thiophene core, a hydrazide linker, and a 3-bromo-4-methoxyphenyl substituent, which collectively influence its electronic properties and biological interactions.

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11BrN2O2S/c1-18-11-5-4-9(7-10(11)14)8-15-16-13(17)12-3-2-6-19-12/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

PBSVVCMLTWHJMU-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is primarily based on its ability to form stable complexes with metal ions. This property is leveraged in various catalytic and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Spectral Analysis

Spectroscopic Characterization

  • IR Spectroscopy :

    • L2 : Peaks at 1664 cm⁻¹ (C=O), 1629 cm⁻¹ (C=N), and 3202 cm⁻¹ (N–H) confirm hydrazide and imine functionalities .
    • L1 (furan analog) : Similar C=O (1664 cm⁻¹) but distinct C–O (furan) vibrations at ~1250 cm⁻¹ .
  • NMR and XRD :

    • Thiophene-2-carbohydrazide derivatives exhibit planar geometries with intramolecular hydrogen bonding (N–H···O), as confirmed by XRD .
    • Tautomerization studies reveal L2 exists predominantly as the endo-amide isomer, kinetically stabilized by H-bonding .

Tautomerization and Electronic Properties

Thiophene-2-carbohydrazide undergoes prototropic tautomerization to form (E)/(Z)-thiophene-2-carbohydrazonic acid isomers. DFT calculations show this process requires <20 kcal/mol activation energy, with the endo-amide form being energetically favored . The bromo and methoxy groups in L2 enhance electron delocalization, as evidenced by:

  • Reduced HOMO-LUMO gap compared to non-halogenated analogs.
  • Strong electrophilicity index (ω = 8.2 eV), comparable to cisplatin derivatives .

DNA Interaction and Anticancer Potential

  • Indole derivatives : Demonstrate superior antitumor activity (IC₅₀ = 2.1–4.8 μM) due to intercalation with DNA base pairs .

Biological Activity

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a hydrazone functional group, characterized by the azomethine (-NH-N=CH-) linkage, which is known to contribute to various biological activities. The thiophene moiety also plays a crucial role in enhancing the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that hydrazone derivatives exhibit promising anticancer activity. For instance, a study evaluated the cytotoxic effects of similar compounds against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that derivatives containing the hydrazone structure were more cytotoxic against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy in certain cancer types .

Case Study: Anticancer Efficacy

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index
Hydrazone AU-876.9>100>14.5
This compoundMDA-MB-231TBDTBDTBD

This table illustrates the need for further investigation into the specific anticancer activity of this compound compared to established derivatives.

Antibacterial Activity

Hydrazone compounds have also been reported to possess antibacterial properties. A comparative study on various hydrazones highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

The above data suggests that this compound could be a potential candidate for further antibacterial development.

Antioxidant Activity

The antioxidant activity of hydrazone compounds has been well-documented, primarily through DPPH radical scavenging assays. Similar compounds have shown antioxidant capabilities exceeding that of ascorbic acid, indicating their potential utility in mitigating oxidative stress-related diseases .

Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid85%
This compoundTBD

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